1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea
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Overview
Description
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is an organic compound that features a furan ring, a pyrazole ring, and a phenylurea moiety. This compound is of interest due to its unique structural components, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Formation of the urea linkage: The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted phenylurea derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings could facilitate binding to specific sites, while the phenylurea moiety may enhance stability and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds like furfural and 5-hydroxymethylfurfural.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone.
Phenylurea derivatives: Compounds like phenylurea and its substituted analogs.
Uniqueness
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is unique due to the combination of the furan, pyrazole, and phenylurea moieties in a single molecule. This unique structure may impart specific chemical reactivity and biological activity not observed in simpler analogs.
Properties
IUPAC Name |
1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(19-15-4-2-1-3-5-15)17-7-8-20-11-14(10-18-20)13-6-9-22-12-13/h1-6,9-12H,7-8H2,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOVTABEOFIFPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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